![molecular formula C12H15N3S B7581649 N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Applications De Recherche Scientifique
MTEP has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. MTEP has also been investigated for its potential use in the treatment of addiction and pain. Additionally, MTEP has been used as a tool compound to study the role of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine in various physiological and pathological processes.
Mécanisme D'action
MTEP selectively antagonizes the N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine receptor subtype, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine has been implicated in various neurological disorders, and the inhibition of this receptor has been shown to have neuroprotective effects. MTEP has been shown to block the binding of glutamate to the N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine receptor, thereby reducing the downstream signaling cascade.
Biochemical and Physiological Effects:
MTEP has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have analgesic effects in animal models of pain. Additionally, MTEP has been shown to improve cognitive function in animal models of cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTEP in lab experiments is its selectivity for the N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine receptor subtype. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using MTEP is that it may have off-target effects on other receptors or signaling pathways. Additionally, MTEP has a relatively short half-life, which may limit its efficacy in certain experimental paradigms.
Orientations Futures
There are many potential future directions for research on MTEP. One area of investigation is the development of more potent and selective N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine antagonists. Additionally, the therapeutic potential of MTEP in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia should be further explored. Finally, the role of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine in other physiological and pathological processes, such as addiction and pain, should be investigated using MTEP as a tool compound.
Méthodes De Synthèse
The synthesis of MTEP involves the reaction of 4-methyl-1,3-thiazol-5-amine with 2-(bromomethyl)pyridine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of MTEP has been extensively described in the literature, and the compound is readily available for research purposes.
Propriétés
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-10-12(16-9-15-10)8-13-7-5-11-4-2-3-6-14-11/h2-4,6,9,13H,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKIDCZMCKROBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.